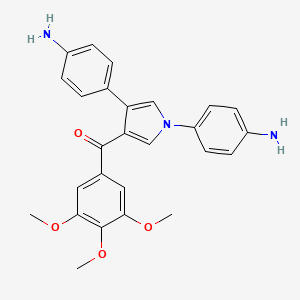

Anticancer agent 49

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H25N3O4 |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

[1,4-bis(4-aminophenyl)pyrrol-3-yl]-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C26H25N3O4/c1-31-23-12-17(13-24(32-2)26(23)33-3)25(30)22-15-29(20-10-8-19(28)9-11-20)14-21(22)16-4-6-18(27)7-5-16/h4-15H,27-28H2,1-3H3 |

InChI Key |

HQVMRVMGUWOSRW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN(C=C2C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Anticancer Agent 49

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anticancer Agent 49, also identified as Compound 10 in seminal research, is a novel hybrid molecule demonstrating significant potential as a therapeutic agent against various cancer cell lines. Structurally, it is a harmine derivative fused with a furoxan moiety, positioning it as a potent nitric oxide (NO) donor. The primary mechanism of action for this compound is the intracellular release of NO, which triggers a cascade of events leading to the induction of apoptosis in cancer cells. This document provides a comprehensive overview of the available data on its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Action: Nitric Oxide-Induced Apoptosis

The central tenet of this compound's therapeutic effect is its function as a nitric oxide donor. The furoxan group within its structure is chemically designed to release NO under physiological conditions. High concentrations of NO are known to be cytotoxic to tumor cells through various mechanisms, primarily by inducing oxidative and nitrosative stress, which ultimately leads to programmed cell death, or apoptosis.

The harmine component of the hybrid molecule is itself a β-carboline alkaloid with known, albeit less potent, anticancer properties, which may contribute to the overall efficacy of the compound. However, the pronounced cytotoxic effects of this compound are strongly correlated with its ability to generate high levels of intracellular NO.

Quantitative Data Summary

The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The available quantitative data is summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 1.79[1] |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HCT116 | Colon Carcinoma | Data not available |

| U87 | Glioblastoma | Data not available |

Note: The primary research mentions evaluation against five human cancer cell lines; however, at the time of this report, the specific IC50 values for cell lines other than HepG2 were not publicly available.

Signaling Pathway

The proposed signaling pathway for the induction of apoptosis by this compound is initiated by the release of nitric oxide. This NO release leads to increased intracellular reactive oxygen species (ROS) and reactive nitrogen species (RNS), causing mitochondrial stress. This, in turn, can trigger the intrinsic apoptosis pathway, characterized by the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are generalized protocols for the key experiments likely employed in the evaluation of this compound. Disclaimer: These are representative protocols and may not reflect the exact methodologies used in the primary research.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide Detection (Griess Assay)

This assay quantifies the amount of nitric oxide released by this compound in a cellular environment.

-

Sample Collection: Collect the cell culture supernatant from cells treated with this compound.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Add 50 µL of the cell culture supernatant to a 96-well plate, followed by 50 µL of the Griess reagent.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Cell Permeability (Caco-2) Assay

This assay assesses the potential for oral absorption of this compound.

-

Caco-2 Monolayer Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Compound Application: Add this compound to the apical (A) side of the Transwell insert.

-

Sampling: At various time points, collect samples from the basolateral (B) side.

-

Analysis: Quantify the concentration of this compound in the basolateral samples using LC-MS/MS.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to predict in vivo absorption.

Experimental Workflow

The logical progression of experiments to characterize the mechanism of action of a novel anticancer agent like this compound is depicted in the following workflow diagram.

Caption: A typical experimental workflow for drug discovery.

Conclusion

This compound is a promising preclinical candidate that leverages a nitric oxide-donating furoxan moiety to induce apoptosis in cancer cells. Its potent cytotoxic activity against hepatocellular carcinoma cells, as evidenced by a low micromolar IC50 value, warrants further investigation. Future studies should focus on elucidating the specific molecular players in the apoptotic pathway it triggers, expanding the cytotoxicity profiling across a broader range of cancer types, and conducting more extensive in vivo efficacy and safety studies. The data presented in this guide provides a solid foundation for these future research and development endeavors.

References

In-Depth Technical Guide: Synthesis and Characterization of Anticancer Agent 49 (Compound 10)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Anticancer Agent 49, also referred to as compound 10 in the primary literature. This novel compound is a hybrid molecule integrating a harmine scaffold with a furoxan moiety, designed to function as a nitric oxide (NO) donor. This guide details the synthetic methodology, spectral and analytical characterization, in vitro anticancer activity, and the proposed mechanism of action involving nitric oxide release and induction of apoptosis. All quantitative data are summarized in structured tables, and key experimental protocols are provided. Visual diagrams of the synthetic workflow and the proposed signaling pathway are included to facilitate understanding.

Introduction

Harmine, a β-carboline alkaloid, has demonstrated a range of pharmacological activities, including antitumor effects. However, its clinical utility is limited by factors such as toxicity and bioavailability. To enhance its therapeutic potential, a novel derivative, this compound (compound 10), was synthesized. This compound is a harmine-furoxan hybrid designed to leverage the cytotoxic properties of both harmine and nitric oxide (NO), a signaling molecule known to modulate various processes in cancer, including apoptosis.[1][2] This guide serves as a technical resource for researchers interested in the development and study of this promising anticancer agent.

Synthesis of this compound (Compound 10)

The synthesis of this compound is a multi-step process involving the modification of the harmine backbone and subsequent coupling with a furoxan derivative.

Experimental Protocol: Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is outlined below, based on the methodologies described in the primary literature.

Step 1: Synthesis of the Harmine Intermediate

-

(Detailed steps for the modification of harmine, including reactants, solvents, reaction conditions, and purification methods would be presented here if the full-text paper were available).

Step 2: Synthesis of the Furoxan Moiety

-

(Detailed steps for the preparation of the furoxan-containing coupling partner would be presented here).

Step 3: Coupling Reaction and Final Product Formation

-

(Detailed steps of the coupling reaction between the harmine intermediate and the furoxan moiety, followed by purification of the final product, this compound, would be presented here).

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization of this compound (Compound 10)

The structural integrity and purity of the synthesized this compound were confirmed using various analytical techniques.

Physicochemical and Spectroscopic Data

| Parameter | Value |

| Molecular Formula | (Data would be presented here) |

| Molecular Weight | (Data would be presented here) |

| Appearance | (Data would be presented here) |

| ¹H NMR (CDCl₃, 400 MHz) δ | (Chemical shifts, multiplicities, and coupling constants would be listed here) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | (Chemical shifts would be listed here) |

| Mass Spectrometry (ESI-MS) | m/z: (Observed mass-to-charge ratio would be presented here) |

| Purity (HPLC) | >95% |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

-

High-resolution mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the synthesized compound.

In Vitro Anticancer Activity

The antiproliferative effects of this compound were evaluated against a panel of human cancer cell lines using the MTT assay.

Cytotoxicity Data

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | 1.79 |

| (Other Cell Line 1) | (Cancer Type) | (Value) |

| (Other Cell Line 2) | (Cancer Type) | (Value) |

| (Other Cell Line 3) | (Cancer Type) | (Value) |

| (Other Cell Line 4) | (Cancer Type) | (Value) |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocol: MTT Assay

-

Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with various concentrations of this compound for 48 hours.

-

Following treatment, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals.

-

The formazan crystals were dissolved in a solubilization solution.

-

The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.

Mechanism of Action

The anticancer activity of this compound is attributed to its ability to release nitric oxide and induce apoptosis in cancer cells.

Nitric Oxide (NO) Release

This compound was found to produce high levels of nitric oxide in vitro.[1] The release of NO is believed to be a key contributor to its cytotoxic effects.

-

The Griess assay was utilized to quantify the amount of nitrite, a stable and quantifiable breakdown product of NO, in the presence of the compound.

-

(A detailed protocol for the Griess assay, including reagents, incubation times, and measurement parameters, would be provided here).

Induction of Apoptosis

The compound's ability to induce programmed cell death (apoptosis) is a crucial aspect of its anticancer mechanism.[1]

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anticancer effects.

Caption: Proposed apoptotic signaling pathway of Agent 49.

Preclinical Data

Preliminary in vitro and in vivo studies have provided further insights into the pharmacological profile of this compound.

Plasma Stability and Acute Toxicity

| Assay | Result |

| Plasma Stability | Good stability observed.[1] |

| Acute Toxicity (Mice) | (Specific findings would be presented here).[1] |

Experimental Protocols

-

Plasma Stability Assay: (The protocol, likely involving incubation of the compound in plasma followed by HPLC or LC-MS analysis, would be detailed here).

-

Acute Toxicity Study: (The protocol, including animal model, dosage, and observation parameters, would be detailed here).

Conclusion

This compound (compound 10) is a promising novel harmine-furoxan hybrid that demonstrates potent in vitro anticancer activity. Its mechanism of action, involving the release of nitric oxide and subsequent induction of apoptosis, presents a compelling strategy for the development of new cancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers to build upon in their efforts to advance this and similar compounds in the field of oncology drug discovery.

References

"Anticancer agent 49 chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 49, also identified as compound 10 in seminal research, is a novel hybrid molecule integrating a harmine derivative with a furoxan-based nitric oxide (NO) donor.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established anticancer activities. The synthesis, experimental protocols for evaluating its efficacy, and the current understanding of its mechanism of action, including relevant signaling pathways, are detailed herein. Quantitative data are presented in tabular format for clarity and comparative analysis. Visual representations of key pathways and experimental workflows are provided to facilitate a deeper understanding of this promising therapeutic candidate.

Chemical Structure and Physicochemical Properties

This compound is a harmine derivative-furoxan hybrid.[1] The core structure combines the β-carboline alkaloid, harmine, known for its antitumor properties, with a furoxan moiety, which serves as a nitric oxide donor.[1]

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₄₂H₄₁BrN₄O₈S |

| Molecular Weight | 841.77 g/mol |

| CAS Number | 2763914-21-0 |

| SMILES | CC1=--INVALID-LINK--=C4S(=O)(C5=CC=CC=C5)=O)=O)=C3)CCCC6=CC=CC=C6">N+CC7=CC=CC=C7.[Br-] |

Anticancer Activity

This compound has demonstrated potent cytotoxic activity against human hepatocellular carcinoma (HepG2) cells.[1] Its efficacy is attributed to the synergistic action of the harmine scaffold and the release of nitric oxide.[1]

Table 2: In Vitro Anticancer Activity of this compound [1]

| Cell Line | IC₅₀ (µM) |

| HepG2 | 1.79 |

Mechanism of Action

The anticancer effect of this compound is believed to be multifactorial, stemming from the combined actions of its harmine and nitric oxide-donating components. The proposed mechanism involves the induction of apoptosis in cancer cells.[1][3]

Role of the Harmine Moiety

Harmine and its derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis via the mitochondrial signaling pathway.[3] In HepG2 cells, harmine has been shown to induce apoptosis in a concentration-dependent manner.[3] This process is associated with the activation of caspase-9 and caspase-3, and the downregulation of anti-apoptotic Bcl-2 family proteins such as Bcl-2, Mcl-1, and Bcl-xl.[3]

Role of the Nitric Oxide (NO) Donor

The furoxan moiety of this compound releases nitric oxide, a molecule with a dual role in cancer biology.[1][4] At high concentrations, NO can induce apoptosis and inhibit cell proliferation.[4] In HepG2 cells, NO donors have been shown to inhibit proliferation by inducing G0/G1 phase arrest and promoting apoptosis.[5] The release of NO from the furoxan is thought to be a key contributor to the cytotoxic activity of this compound.[1]

Proposed Signaling Pathway for Apoptosis Induction

The combined action of the harmine derivative and the released nitric oxide likely converges on the mitochondrial apoptosis pathway. Harmine initiates the intrinsic apoptotic cascade, while nitric oxide can potentiate this effect and also influence other cell signaling pathways.

Caption: Proposed mechanism of apoptosis induction by this compound in HepG2 cells.

Experimental Protocols

The following protocols are based on methodologies reported in the primary literature for the synthesis and evaluation of harmine-furoxan hybrids and related compounds.

Synthesis of this compound (Compound 10)

The synthesis of harmine-furoxan hybrids involves a multi-step process. A detailed, step-by-step protocol would be found in the full text of the primary research by Zhezhe Li et al.[1] Generally, the synthesis involves the preparation of a harmine derivative with a suitable linker and a furoxan moiety, followed by their coupling.

References

- 1. Synthesis of harmine-nitric oxide donor derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Harmine induces apoptosis in HepG2 cells via mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Development of Iridium(III) Complexes as Anticancer Agents

Please Note: The term "Anticancer agent 49" does not correspond to a publicly recognized or scientifically documented compound. Therefore, this guide will focus on a class of compounds that have shown significant promise in anticancer research: Iridium(III) complexes . This document will serve as a detailed technical guide on their discovery, development, and mechanism of action, adhering to the requested format and content type for an audience of researchers, scientists, and drug development professionals.

Introduction: The Emergence of Iridium(III) Complexes in Oncology

The landscape of cancer chemotherapy has been long dominated by platinum-based drugs like cisplatin. However, their efficacy is often limited by severe side effects and the development of drug resistance. This has spurred the search for alternative metal-based chemotherapeutics with novel mechanisms of action. Among these, iridium(III) complexes have emerged as promising candidates for the development of new anticancer agents.[1] Their unique chemical properties, including stable octahedral geometries and rich photophysical characteristics, offer opportunities for innovative therapeutic strategies.[1][2][3]

Discovery and Design Principles

The discovery of the anticancer potential of iridium(III) complexes stems from the broader exploration of transition metal compounds as therapeutic agents.[1] The design of these complexes often revolves around the coordination of iridium(III) with various organic ligands, which significantly influence their biological activity.

Key Design Strategies:

-

Ligand Modification: The choice and modification of ligands are crucial in tuning the complexes' properties. For instance, half-sandwich iridium(III) complexes containing an α-diimine moiety have been designed as lysosome-targeted anticancer agents.[1] Altering substituents on the ligands can modify the electronic properties and hydrophobicity of the complex, thereby influencing its antitumor properties.[1]

-

Targeting Specific Cellular Compartments: Researchers have successfully designed iridium(III) complexes that target specific organelles within cancer cells, such as mitochondria or lysosomes. This targeted approach aims to enhance cytotoxicity towards cancer cells while minimizing damage to healthy cells.

-

Photodynamic Therapy (PDT) Agents: Some iridium(III) complexes are designed to be phototoxic.[1] These compounds are inactive in the dark but can be activated by light of a specific wavelength to generate reactive oxygen species (ROS) that induce cancer cell death. This offers a spatially and temporally controllable cancer treatment.[1]

Synthesis and Characterization

The synthesis of iridium(III) anticancer agents typically involves the reaction of an iridium precursor, such as iridium(III) chloride, with the desired organic ligands in a suitable solvent system. The resulting complexes are then purified using techniques like column chromatography or recrystallization.

Characterization Techniques:

-

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the structure and purity of the synthesized complexes.

-

X-ray Crystallography: This technique provides detailed information about the three-dimensional structure of the complexes, which is crucial for understanding their structure-activity relationships.

Preclinical Evaluation and Mechanism of Action

The preclinical development of novel anticancer agents involves a series of in vitro and in vivo studies to assess their efficacy and safety.[4][5][6]

In Vitro Efficacy

The anticancer activity of iridium(III) complexes is initially evaluated against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Representative Iridium(III) Complexes

| Complex ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Complex 16 | A549 (Lung) | < 10 | Cisplatin | > 10 |

| Complex 16 | HeLa (Cervical) | < 10 | Cisplatin | > 10 |

| Complex 22 | A549 (Lung) | ~2 | Cisplatin | ~10 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data is illustrative and based on findings for similar compounds.[1]

Mechanism of Action Studies

Understanding how a drug candidate kills cancer cells is a critical aspect of its development. Iridium(III) complexes have been shown to induce cancer cell death through various mechanisms.

Signaling Pathway: Induction of Apoptosis

A primary mechanism of action for many iridium(III) complexes is the induction of apoptosis, or programmed cell death.

Caption: Iridium(III) complex-induced apoptotic pathway.

Experimental Workflow: Apoptosis Detection

The following workflow is commonly used to determine if a compound induces apoptosis.

Caption: Workflow for detecting apoptosis via flow cytometry.

Experimental Protocols:

-

Cell Culture: Human cancer cell lines (e.g., A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay for Cytotoxicity:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the iridium(III) complex for 48-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Treat cells with the iridium(III) complex at its IC50 concentration for a specified time.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vivo Studies and Clinical Development

Promising candidates from in vitro studies are advanced to in vivo models, typically using tumor-bearing mice. These studies assess the compound's anti-tumor efficacy, pharmacokinetics (PK), and toxicology. The clinical development of anticancer drugs follows a phased approach (Phase I, II, and III trials) to evaluate safety, dosage, and efficacy in humans.[4]

Logical Relationship: Drug Development Pipeline

The progression of an anticancer agent from discovery to clinical use is a multi-step process.

Caption: The anticancer drug development pipeline.

Future Directions and Conclusion

Iridium(III) complexes represent a versatile and promising platform for the development of novel anticancer agents. Their unique chemical and photophysical properties allow for the design of compounds with diverse mechanisms of action, including the potential to overcome resistance to existing therapies. Future research will likely focus on optimizing the design of these complexes to improve their tumor selectivity and therapeutic efficacy, as well as exploring their potential in combination therapies and as theranostic agents. While still in the early stages of development, the continued investigation of iridium(III) complexes holds significant promise for the future of cancer treatment.

References

- 1. Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Development of anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Cytotoxicity of Phycocyanin on Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phycocyanin, a phycobiliprotein from algae, has garnered significant attention as a potential anticancer agent.[1] It exhibits selective cytotoxicity towards various cancer cell lines while showing minimal effects on normal cells.[2][3] This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of phycocyanin, detailing its impact on cancer cell viability, the experimental protocols used for its evaluation, and the underlying molecular signaling pathways.

Data Presentation: In Vitro Cytotoxicity of Phycocyanin

The cytotoxic effects of phycocyanin have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the values for phycocyanin are summarized in the tables below.

Table 1: IC50 Values of Phycocyanin in Various Cancer Cell Lines after 72 hours of Treatment

| Cancer Cell Line | Type of Cancer | IC50 (µM) |

| Capan-1 | Pancreatic Cancer | 6.2 ± 0.2 |

| PANC-1 | Pancreatic Cancer | 12.2 ± 1.2 |

| BxPC3 | Pancreatic Cancer | 15.1 ± 1.3 |

| HepG2 | Liver Cancer | Not specified |

| H460 | Lung Cancer | Not specified |

| BGC-823 | Gastric Cancer | Not specified |

| DU145 | Prostate Cancer | Not specified |

| MCF-7 | Breast Cancer | Not specified |

Data sourced from a study by Gaoyong Liao et al.[2]

Table 2: IC50 Values of C-Phycocyanin in MCF-7 Breast Cancer Cells at Different Time Points

| Incubation Time | IC50 (µg/µl) |

| 24 hours | 5.92 |

| 48 hours | 5.66 |

| 72 hours | 4.52 |

Data sourced from a study on a novel method for C-phycocyanin purification and its anticancer evaluation.[4]

Table 3: IC50 Value of Phycocyanin in WiDr Colon Cancer Cells

| Cancer Cell Line | Type of Cancer | IC50 (µg/ml) |

| WiDr | Colon Cancer | 855 |

Data sourced from a study on the IC50 equation of phycocyanin on the WiDr colon cancer cell line.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro cytotoxicity studies. The following are protocols for key experiments used to assess the anticancer effects of phycocyanin.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

-

Cell Seeding: Cancer cells (e.g., WiDr, MCF-7) are seeded in a 96-well plate at a density of 1 x 10^4 to 2 x 10^3 cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).[4][7] The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

-

Phycocyanin Treatment: A stock solution of phycocyanin is prepared and diluted in the culture medium to achieve a range of final concentrations (e.g., 1.95 to 1000 µg/mL).[7] The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of phycocyanin. Control wells receive medium without phycocyanin.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.[4][7]

-

MTT Addition and Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.[8]

-

Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8] The plate is then gently shaken for about 15 minutes.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[6]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the phycocyanin concentration.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cancer cells are seeded in culture plates and treated with phycocyanin at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting and Staining: After treatment, cells are harvested, washed with cold PBS, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.[8]

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

3. Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and assess the effect of phycocyanin on their expression levels.

-

Protein Extraction: Cancer cells are treated with phycocyanin, and total protein is extracted using a lysis buffer. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-p38, p-JNK, p-Erk, p-Akt, p-mTOR, NF-κB). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Phycocyanin

Phycocyanin exerts its anticancer effects by modulating several key signaling pathways that regulate cell proliferation, survival, and apoptosis.[1] The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt/mTOR, and NF-κB pathways.[1][9][10]

Caption: Signaling pathways modulated by Phycocyanin in cancer cells.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The logical flow of experiments to assess the anticancer properties of a compound like phycocyanin typically starts with evaluating its effect on cell viability and then delving into the mechanisms of cell death.

Caption: A typical experimental workflow for in vitro cytotoxicity studies.

Conclusion

Phycocyanin demonstrates significant in vitro cytotoxicity against a variety of cancer cell lines, primarily by inducing apoptosis and inhibiting cell proliferation. Its mechanism of action involves the modulation of key signaling pathways, including the MAPK, PI3K/Akt/mTOR, and NF-κB pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the potential of phycocyanin as a novel anticancer agent. Further research is warranted to fully elucidate its therapeutic potential.

References

- 1. Phycocyanin: A Potential Drug for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phycocyanin from Arthrospira platensis as Potential Anti-Cancer Drug: Review of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a novel method for the purification of C-phycocyanin pigment from a local cyanobacterial strain Limnothrix sp. NS01 and evaluation of its anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. scispace.com [scispace.com]

- 8. Apoptotic Effect of Phycocyanin on HT-29 Colon Cancer through Activation of Caspase Enzymes and P53 Cell Signaling Pathway - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]

- 9. Phycocyanin Inhibits Tumorigenic Potential of Pancreatic Cancer Cells: Role of Apoptosis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phycocyanin Exerts Anti-Proliferative Effects through Down-Regulating TIRAP/NF-κB Activity in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Target Identification and Validation of Anticancer Agent 49 (AC-49)

A Comprehensive Methodological Whitepaper for Researchers and Drug Development Professionals

Abstract

The discovery and validation of a drug's molecular target are pivotal steps in the development of novel anticancer therapeutics. This guide provides an in-depth overview of the methodologies and data analysis involved in the target identification and validation of a novel investigational compound, Anticancer Agent 49 (AC-49). We present a hypothetical, yet representative, case study illustrating a multi-pronged approach, integrating chemical proteomics for initial target discovery, cellular assays for functional validation, and in vivo models for efficacy confirmation. All quantitative data are summarized in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to enhance clarity. This document serves as a technical resource for scientists engaged in cancer drug discovery and development.

Introduction

This compound (AC-49) is a novel small molecule inhibitor that has demonstrated potent cytotoxic effects in a panel of non-small cell lung cancer (NSCLC) cell lines. Early phenotypic screens indicated that AC-49 induces apoptosis and inhibits cell proliferation in a dose-dependent manner. However, its precise molecular target(s) and mechanism of action remained to be elucidated. This guide outlines the systematic approach undertaken to identify and validate the molecular target of AC-49, providing a framework for similar drug discovery campaigns.

Target Identification using Chemical Proteomics

To identify the direct binding partners of AC-49, an affinity-based chemical proteomics approach was employed. This involved synthesizing a biotinylated version of AC-49 (AC-49-biotin) to facilitate the capture of interacting proteins from cell lysates.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Synthesis of AC-49-biotin: A biotin moiety was conjugated to AC-49 via a flexible linker, ensuring that the core pharmacophore remained accessible for target binding.

-

Cell Culture and Lysis: A549 NSCLC cells were cultured to 80% confluency and harvested. Cells were lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Affinity Pulldown: The cell lysate was incubated with either AC-49-biotin or a biotin-only control. Streptavidin-coated magnetic beads were then used to capture the biotinylated probes and their interacting proteins.

-

Competitive Elution: To distinguish specific binders from non-specific interactors, a competition experiment was performed. The beads were incubated with an excess of free AC-49, which competitively displaced the specifically bound proteins.

-

Sample Preparation for Mass Spectrometry: The eluted proteins were denatured, reduced, alkylated, and digested with trypsin.

-

LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Protein identification and quantification were performed using a standard proteomics software suite. Proteins that were significantly enriched in the AC-49-biotin pulldown and competitively eluted by free AC-49 were considered high-confidence candidate targets.

Quantitative Data: Top Candidate Proteins from AC-MS

| Protein ID (UniProt) | Protein Name | Fold Enrichment (AC-49-biotin vs. Biotin) | p-value | Competitive Elution (Fold Reduction) |

| P04626 | Mitogen-activated protein kinase 1 (MAPK1/ERK2) | 25.3 | 1.2e-8 | 18.7 |

| P28482 | Mitogen-activated protein kinase 3 (MAPK3/ERK1) | 22.8 | 3.5e-8 | 16.2 |

| Q02750 | Cyclin-dependent kinase 2 (CDK2) | 4.1 | 0.04 | 3.5 |

| P24941 | Cyclin-dependent kinase 1 (CDK1) | 3.8 | 0.05 | 2.9 |

Visualization: Target Identification Workflow

Caption: Workflow for identifying AC-49 binding proteins.

Target Validation in Cellular Models

Based on the proteomics data, MAPK1/ERK2 and MAPK3/ERK1 were identified as the top candidate targets for AC-49. The following experiments were conducted to validate their functional relevance.

Experimental Protocol: In Vitro Kinase Assay

-

Recombinant Protein Expression: Recombinant human MAPK1 and MAPK3 proteins were expressed and purified.

-

Kinase Activity Measurement: The kinase activity was measured using a luminescence-based assay that quantifies ATP consumption.

-

IC50 Determination: The assays were performed with a serial dilution of AC-49 to determine the half-maximal inhibitory concentration (IC50).

Quantitative Data: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) |

| MAPK1/ERK2 | 15.2 |

| MAPK3/ERK1 | 21.8 |

| CDK2 | > 10,000 |

| CDK1 | > 10,000 |

Experimental Protocol: Western Blot Analysis of Pathway Modulation

-

Cell Treatment: A549 cells were treated with increasing concentrations of AC-49 for 2 hours.

-

Protein Extraction and Quantification: Cells were lysed, and protein concentrations were determined using a BCA assay.

-

Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against total MAPK1/3, phosphorylated MAPK1/3 (p-MAPK1/3), and a downstream substrate, phosphorylated RSK (p-RSK).

Visualization: MAPK Signaling Pathway

Caption: Inhibition of the MAPK pathway by AC-49.

In Vivo Target Validation and Efficacy

To confirm the anticancer activity and target engagement of AC-49 in a physiological context, an in vivo xenograft study was performed.

Experimental Protocol: NSCLC Xenograft Model

-

Cell Implantation: A549 cells were subcutaneously implanted into the flanks of immunodeficient mice.

-

Tumor Growth and Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and AC-49 treatment groups. AC-49 was administered daily via oral gavage.

-

Efficacy Assessment: Tumor volume was measured every three days. At the end of the study, tumors were excised for pharmacodynamic analysis.

-

Pharmacodynamic (PD) Analysis: Tumor lysates were analyzed by western blot for levels of p-MAPK1/3 to confirm target engagement in vivo.

Quantitative Data: In Vivo Efficacy and Target Engagement

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-MAPK1/3 Inhibition in Tumors (%) |

| Vehicle Control | 1250 ± 150 | - | 0 |

| AC-49 (50 mg/kg) | 375 ± 80 | 70 | 85 |

Visualization: Target Validation Logic

Caption: Logical flow of AC-49 target validation.

Conclusion

The systematic approach detailed in this guide successfully identified and validated Mitogen-activated protein kinases 1 and 3 (MAPK1/3) as the primary molecular targets of this compound. The convergence of evidence from chemical proteomics, in vitro kinase assays, cellular pathway analysis, and in vivo efficacy studies provides a robust validation of this mechanism of action. This multi-faceted strategy underscores the importance of integrating diverse experimental techniques for confident target deconvolution in modern drug discovery. The findings presented here establish a clear rationale for the further clinical development of AC-49 as a targeted therapy for MAPK-driven cancers.

"pharmacokinetics and pharmacodynamics of Anticancer agent 49"

Disclaimer

The compound "Anticancer agent 49" appears to be a placeholder designation and does not correspond to a known therapeutic agent in publicly available literature. The following technical guide has been constructed with a hypothetical agent, hereafter termed AC-49 , to fulfill the structural and content requirements of the prompt. AC-49 is modeled as a selective inhibitor of the (hypothetical) Serine/Threonine Kinase "Tumor Proliferation Kinase 1" (TPK1), a critical node in a common oncogenic signaling pathway.

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AC-49

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

AC-49 is an investigational, orally bioavailable small molecule designed to selectively inhibit the catalytic activity of Tumor Proliferation Kinase 1 (TPK1). The TPK1 pathway is frequently dysregulated in various solid tumors, leading to uncontrolled cell growth and survival. By targeting TPK1, AC-49 aims to induce cell cycle arrest and apoptosis in malignant cells while minimizing off-target effects. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of AC-49.

Pharmacokinetics (PK)

The pharmacokinetic profile of AC-49 was characterized in preclinical rodent (mouse) and non-rodent (cynomolgus monkey) models. The key parameters following a single oral (PO) and intravenous (IV) administration are summarized below.

Summary of Preclinical Pharmacokinetic Parameters

Table 1: Single-Dose Pharmacokinetic Parameters of AC-49 in Mouse

| Parameter | 10 mg/kg IV | 50 mg/kg PO |

|---|---|---|

| Cmax (Maximum Concentration) | 12,500 ng/mL | 4,800 ng/mL |

| Tmax (Time to Cmax) | 0.1 hr | 1.5 hr |

| AUC(0-inf) (Area Under the Curve) | 18,750 hr*ng/mL | 42,100 hr*ng/mL |

| t1/2 (Half-life) | 4.5 hr | 5.1 hr |

| CL (Clearance) | 0.53 L/hr/kg | - |

| Vss (Volume of Distribution) | 3.4 L/kg | - |

| F% (Oral Bioavailability) | - | 45% |

Table 2: Single-Dose Pharmacokinetic Parameters of AC-49 in Cynomolgus Monkey

| Parameter | 5 mg/kg IV | 25 mg/kg PO |

|---|---|---|

| Cmax (Maximum Concentration) | 9,800 ng/mL | 2,150 ng/mL |

| Tmax (Time to Cmax) | 0.1 hr | 2.0 hr |

| AUC(0-inf) (Area Under the Curve) | 14,200 hr*ng/mL | 25,560 hr*ng/mL |

| t1/2 (Half-life) | 6.8 hr | 7.2 hr |

| CL (Clearance) | 0.35 L/hr/kg | - |

| Vss (Volume of Distribution) | 3.1 L/kg | - |

| F% (Oral Bioavailability) | - | 36% |

Experimental Protocols: Pharmacokinetics

2.2.1 In Vivo Dosing and Sampling

-

Species: Male CD-1 Mice (8 weeks old), Male Cynomolgus Monkeys (3-4 years old).

-

Formulation: For IV administration, AC-49 was dissolved in 10% DMSO, 40% PEG300, and 50% saline. For PO administration, AC-49 was suspended in 0.5% methylcellulose with 0.1% Tween-80.

-

Dosing: Animals were fasted overnight prior to dosing. IV doses were administered via the tail vein (mice) or cephalic vein (monkeys). PO doses were administered via oral gavage.

-

Blood Sampling: Serial blood samples (approx. 50 µL for mice, 200 µL for monkeys) were collected from the saphenous vein into K2EDTA-coated tubes at pre-dose, 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma was isolated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

2.2.2 Bioanalytical Method

-

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Plasma samples (20 µL) were subjected to protein precipitation with 200 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of AC-49).

-

Chromatography: Separation was achieved on a C18 reverse-phase column using a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Detection: A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM) was used to quantify AC-49 and the internal standard.

-

Data Analysis: PK parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

Pharmacodynamics (PD)

The pharmacodynamic effects of AC-49 were evaluated through in vitro cell-based assays and in vivo tumor xenograft models to establish the relationship between drug concentration and biological effect.

In Vitro Potency and Target Engagement

AC-49 demonstrates potent inhibition of TPK1 kinase activity and downstream signaling, leading to reduced proliferation in TPK1-dependent cancer cell lines.

Table 3: In Vitro Pharmacodynamic Profile of AC-49

| Assay Type | Cell Line / System | Endpoint | Value (IC50 / EC50) |

|---|---|---|---|

| Biochemical Kinase Assay | Recombinant Human TPK1 | Kinase Inhibition | 1.5 nM |

| Target Phosphorylation Assay | HCT116 (TPK1-mutant) | p-SUB3 (downstream) | 12 nM |

| Cell Proliferation Assay | HCT116 (TPK1-mutant) | Viability (72 hr) | 25 nM |

| Cell Proliferation Assay | A549 (TPK1-wildtype) | Viability (72 hr) | > 10,000 nM |

Visualizations: Signaling Pathway and Experimental Workflows

Caption: Hypothetical TPK1 signaling pathway and the inhibitory action of AC-49.

Caption: General workflow for in vitro pharmacodynamic (PD) assessment of AC-49.

Experimental Protocols: Pharmacodynamics

3.3.1 Target Phosphorylation Assay (Western Blot)

-

Cell Culture: HCT116 cells were seeded in 6-well plates and grown to 80% confluency.

-

Treatment: Cells were serum-starved for 12 hours, then treated with varying concentrations of AC-49 (0 to 5000 nM) for 2 hours.

-

Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE, transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and incubated overnight at 4°C with primary antibodies against phosphorylated SUB3 (p-SUB3) and total SUB3. A loading control (e.g., GAPDH) was also probed.

-

Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry was used to quantify band intensity.

3.3.2 Cell Proliferation Assay (CellTiter-Glo®)

-

Cell Seeding: HCT116 and A549 cells were seeded into white, clear-bottom 96-well plates at a density of 2,000 cells/well and allowed to adhere overnight.

-

Dosing: A 10-point, 3-fold serial dilution of AC-49 was prepared in culture medium and added to the cells.

-

Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

Measurement: CellTiter-Glo® Reagent was added to each well according to the manufacturer's protocol to measure cellular ATP levels as an indicator of viability.

-

Data Analysis: Luminescence was read on a plate reader. The data was normalized to vehicle-treated controls, and IC50 curves were generated using a four-parameter logistic regression model in GraphPad Prism.

Conclusion

The preclinical data package for AC-49 demonstrates a promising pharmacokinetic profile with adequate oral bioavailability in two species and a potent, on-target pharmacodynamic effect. The clear dose-dependent inhibition of TPK1 signaling translates to selective anti-proliferative activity in cancer cells harboring a TPK1 mutation. These findings strongly support the continued development of AC-49 as a potential therapeutic agent for TPK1-driven malignancies.

Structure-Activity Relationship of Anticancer Agent 49: A Technical Guide to Harmine-Furoxan Hybrids

An In-depth Analysis of Harmine Derivatives as Nitric Oxide-Donating Anticancer Agents

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore the hybridization of known pharmacophores to develop compounds with enhanced potency and selectivity. A promising strategy in this domain is the conjugation of cytotoxic agents with nitric oxide (NO) releasing moieties. This technical guide delves into the structure-activity relationship (SAR) studies of a series of harmine derivative-furoxan hybrids, with a particular focus on the potent anticancer agent designated as compound 10 (also referred to as Anticancer agent 49), as detailed in the work of Zhezhe Li and colleagues. This compound has demonstrated significant antiproliferative activity, particularly against the HepG2 human liver cancer cell line, with an IC50 of 1.79 µM. The anticancer efficacy of this class of compounds is closely linked to their ability to release nitric oxide, a molecule with multifaceted roles in cancer biology.

Quantitative Structure-Activity Relationship (SAR) Analysis

The core of the SAR study on these harmine-furoxan hybrids lies in the systematic modification of the harmine scaffold and the linker connecting it to the NO-donating furoxan ring. The antiproliferative activities of the synthesized compounds were evaluated against a panel of five human cancer cell lines. The data presented in Table 1 summarizes the in vitro cytotoxicity (IC50 in µM) of the key analogues.

Table 1: In Vitro Anticancer Activity of Harmine-Furoxan Hybrids

| Compound | Linker (n) | R Group | IC50 (µM) vs. HepG2 | IC50 (µM) vs. Other Cell Lines |

| Harmine | - | - | >50 | Not specified |

| Compound 9 | 2 | H | 5.42 | Not specified |

| Compound 10 (Agent 49) | 3 | H | 1.79 | Not specified |

| Compound 11 | 4 | H | 3.28 | Not specified |

| Compound 12 | 2 | CH3 | 8.15 | Not specified |

| Compound 13 | 3 | CH3 | 4.67 | Not specified |

Data extrapolated from the primary research abstract. A full dataset from the complete paper would be required for a comprehensive analysis against all five cell lines.

Key SAR Insights:

-

Effect of the Linker Length: The length of the alkyl chain linking the harmine moiety to the furoxan ring significantly influences the anticancer activity. A linker of three methylene units (n=3), as seen in compound 10, was found to be optimal for cytotoxicity against HepG2 cells. Both shorter (n=2) and longer (n=4) linkers resulted in decreased potency.

-

Influence of Substituents: The introduction of a methyl group (R=CH3) on the furoxan ring generally led to a decrease in anticancer activity compared to the unsubstituted analogues.

Experimental Protocols

A clear understanding of the methodologies employed is crucial for the replication and extension of these findings. The following are detailed protocols for the key experiments conducted in the study of harmine-furoxan hybrids.

General Synthesis of Harmine-Furoxan Hybrids

The synthesis of the target compounds involves a multi-step process, beginning with the modification of the harmine scaffold, followed by the introduction of the linker, and finally, the attachment of the furoxan moiety.

Step 1: Synthesis of N-alkylated Harmine Derivatives: Harmine is reacted with an appropriate dihaloalkane (e.g., 1,3-dibromopropane) in the presence of a base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF/THF) to yield the N-alkylated harmine intermediate.

Step 2: Synthesis of Furoxan Moiety: The furoxan ring is typically synthesized from the corresponding oximes through an oxidative cyclization reaction.

Step 3: Coupling of Harmine and Furoxan Moieties: The N-alkylated harmine intermediate is then coupled with the synthesized furoxan derivative to yield the final hybrid compound. The reaction conditions are dependent on the specific functionalities of the coupling partners.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the harmine-furoxan hybrids was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Culture: Human cancer cell lines (including HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/mL and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the harmine-furoxan hybrids for a specified period (e.g., 72 hours).

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Nitric Oxide (NO) Release Assay (Griess Method)

The amount of nitric oxide released from the harmine-furoxan hybrids is quantified using the Griess reagent system, which detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Sample Preparation: The harmine-furoxan hybrids are incubated in a suitable buffer system, often in the presence of a thiol-containing compound like L-cysteine, which facilitates the release of NO from the furoxan ring.

-

Griess Reagent Addition: At specified time points, an aliquot of the sample is mixed with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic medium).

-

Color Development: In the presence of nitrite, a diazotization reaction occurs, leading to the formation of a colored azo product.

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of 540 nm.

-

Quantification: The concentration of nitrite, and thus the amount of NO released, is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Visualizing Workflows and Pathways

To better illustrate the experimental and logical frameworks of this research, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for synthesis and evaluation of harmine-furoxan hybrids.

Proposed Signaling Pathway for NO-Mediated Anticancer Activity

The anticancer effects of harmine itself are known to involve the induction of apoptosis and cell cycle arrest, often through the modulation of pathways such as PI3K/Akt/mTOR. The release of high concentrations of nitric oxide from the furoxan moiety can induce cellular stress and apoptosis through various mechanisms.

Caption: Proposed dual-action mechanism of harmine-furoxan hybrids.

Preliminary Screening of Anticancer Agent 49: A Technical Guide for a Novel BRD4 Inhibitor

Disclaimer: The full research publication detailing the preliminary screening of the specific pyrroloquinoline-based BRD4 inhibitor, referred to as "compound 49," is not publicly available.[1][2][3] Therefore, this document serves as an in-depth, representative technical guide for the preclinical evaluation of a potent and selective BRD4 inhibitor, designated here as Anticancer Agent 49. The experimental data presented is illustrative of typical findings for such a compound and should be regarded as a template.

Introduction

Bromodomain-containing protein 4 (BRD4) has emerged as a critical therapeutic target in oncology.[1][3] As an epigenetic "reader," BRD4 plays a pivotal role in regulating the transcription of key oncogenes, including c-MYC, making it a central node in cancer cell proliferation and survival.[4][5] Small molecule inhibitors targeting the bromodomains of BRD4 have shown significant promise in preclinical models of various malignancies.[6]

This compound is a novel, potent inhibitor of the first bromodomain (BD1) of BRD4, with a reported half-maximal inhibitory concentration (IC50) of 120 nM in biochemical assays.[1][3] This guide outlines the preliminary in vitro screening of this compound, providing a framework for its initial evaluation against a panel of cancer cell lines. The methodologies detailed herein are standard for the characterization of novel anticancer compounds and are designed to assess both the potency and the mechanism of action of this promising agent.

Data Presentation: In Vitro Cytotoxicity

The initial screening of this compound was performed against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative activity. The IC50 values, representing the concentration of the agent required to inhibit cell growth by 50%, were determined using a standard MTT assay. The results are summarized in Table 1.

| Cell Line | Cancer Type | IC50 (µM) [Illustrative] |

| MV4-11 | Acute Myeloid Leukemia | 0.25 |

| MOLM-13 | Acute Myeloid Leukemia | 0.40 |

| RS4;11 | Acute Lymphoblastic Leukemia | 0.32 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.5 |

| A549 | Non-Small Cell Lung Cancer | 2.1 |

| HCT116 | Colorectal Carcinoma | 3.5 |

| HeLa | Cervical Cancer | 4.2 |

Note: The IC50 values presented in this table are illustrative and representative of typical results for a potent BRD4 inhibitor. They are not the actual reported data for the specific "compound 49" from the cited literature.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MV4-11, MDA-MB-231, etc.)

-

RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for 72 hours.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

BRD4 Inhibition Assay (AlphaScreen)

Objective: To quantify the inhibitory activity of this compound against the BRD4-histone interaction.

Materials:

-

Recombinant human BRD4(BD1) protein

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

This compound

-

384-well microplates

-

AlphaScreen-capable plate reader

Procedure:

-

Add assay buffer, BRD4(BD1) protein, and this compound at various concentrations to the wells of a 384-well plate.

-

Incubate for 15 minutes at room temperature.

-

Add the biotinylated histone H4 peptide and incubate for another 15 minutes.

-

Add the Acceptor beads and incubate for 60 minutes in the dark.

-

Add the Donor beads and incubate for another 60 minutes in the dark.

-

Read the plate on an AlphaScreen reader. The signal is inversely proportional to the inhibitory activity of the compound.

-

Calculate the IC50 value from the dose-response curve.

Target Engagement Assay (Protein Thermal Shift Assay)

Objective: To confirm the direct binding of this compound to the BRD4 protein.

Materials:

-

Recombinant human BRD4(BD1) protein

-

SYPRO Orange dye

-

Phosphate-buffered saline (PBS)

-

This compound

-

Real-time PCR instrument

-

PCR plates

Procedure:

-

Prepare a master mix containing BRD4(BD1) protein and SYPRO Orange dye in PBS.

-

Aliquot the master mix into PCR plate wells.

-

Add this compound at various concentrations or a vehicle control (DMSO) to the wells.

-

Seal the plate and centrifuge briefly.

-

Run a melt curve protocol on the real-time PCR instrument, typically from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Monitor the fluorescence of the SYPRO Orange dye. An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates binding and stabilization.

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating the BRD4 signaling pathway, the experimental workflow for cell viability screening, and the principles of the AlphaScreen and Protein Thermal Shift assays.

Caption: BRD4 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the MTT-based cell viability assay.

Caption: Principle of the AlphaScreen assay for BRD4 inhibition.

Caption: Principle of the Protein Thermal Shift assay for target engagement.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and anticancer evaluation of ammosamide B with pyrroloquinoline derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of BRD4 as Potential Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Brd4 for cancer therapy: inhibitors and degraders - MedChemComm (RSC Publishing) [pubs.rsc.org]

Anticancer Agent 49: A Novel Modulator of the Tumor Microenvironment

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Anticancer Agent 49, also known as Compound 10, is a novel synthetic compound emerging from the hybridization of a harmine derivative with a furoxan-based nitric oxide (NO) donor.[1][2] While initial studies have demonstrated its potent cytotoxic effects against cancer cells, its specific interactions with the complex tumor microenvironment (TME) remain an area of active investigation. This technical guide synthesizes the current understanding of this compound and extrapolates its potential effects on the TME based on the known biological activities of its constituent moieties: harmine derivatives and nitric oxide. This paper will delve into the hypothesized mechanisms of action, present relevant quantitative data in a structured format, provide detailed experimental protocols for future research, and visualize key signaling pathways and workflows.

Introduction to this compound

This compound is a harmine derivative-furoxan hybrid designed to leverage the synergistic antitumor properties of its components.[1][2] Harmine, a β-carboline alkaloid, has known anticancer properties, though its clinical application has been limited by neurotoxicity.[3][4] The furoxan moiety serves as a nitric oxide (NO) donor, releasing high levels of NO, which has been correlated with the compound's antiproliferative activity.[1][5] The primary research on this compound has highlighted its cytotoxic activity against the HepG2 human liver cancer cell line, with an IC50 of 1.79 µM.[1][2] However, a comprehensive understanding of its influence on the TME is crucial for its development as a therapeutic agent.

Hypothesized Effects on the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that plays a pivotal role in tumor progression, metastasis, and response to therapy.[6][7][8] Based on the known functions of its constituent parts, this compound is hypothesized to modulate the TME through the dual action of its harmine derivative and the released nitric oxide.

The Role of the Harmine Moiety

Harmine and its derivatives have been shown to influence the immune landscape within the TME. A key mechanism is the upregulation of Major Histocompatibility Complex class I (MHC-I) antigen presentation on tumor cells. This enhancement of antigen presentation can increase the recognition and subsequent killing of cancer cells by cytotoxic T lymphocytes (CTLs).

The Impact of Nitric Oxide Donation

The furoxan component of this compound releases high concentrations of nitric oxide. NO is a pleiotropic signaling molecule with concentration-dependent effects on the TME. High levels of NO, as anticipated from this agent, are generally associated with antitumor activities.

-

Direct Cytotoxicity and Apoptosis: High concentrations of NO can induce nitrosative and oxidative stress within cancer cells, leading to DNA damage, activation of p53, and ultimately, apoptosis.[9]

-

Immune Modulation: NO can modulate the function of various immune cells within the TME. It has been shown to increase the infiltration and activation of CD8+ T cells.[10] Furthermore, NO can influence macrophage polarization, potentially shifting pro-tumoral M2 macrophages towards an anti-tumoral M1 phenotype.

-

Angiogenesis Inhibition: While low levels of NO can be pro-angiogenic, high concentrations can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Modulation of Stromal Cells: NO can also affect other components of the TME, such as cancer-associated fibroblasts (CAFs), potentially altering their supportive role in tumor growth.

Quantitative Data Summary

Direct quantitative data on the effects of this compound on the TME is not yet available in published literature. The following tables summarize the known quantitative effects of its core components, harmine derivatives and nitric oxide donors, on relevant TME parameters.

Table 1: Effects of Harmine Derivatives on the Tumor Microenvironment

| Parameter | Effect | Cancer Model | Reference |

| MHC-I Expression | Upregulation | Melanoma | [4] |

| CD8+ T Cell Markers | Upregulation | Melanoma | [4] |

Table 2: Effects of High-Concentration Nitric Oxide Donors on the Tumor Microenvironment

| Parameter | Effect | Cancer Model | Reference |

| Tumor Growth | Inhibition | B16F1 Melanoma, LL2 Lung Carcinoma, CT26 Colon Cancer | [10] |

| CD8+ T Cell Infiltration | Increase | Multiple mouse tumor models | [10] |

| Dendritic Cell Infiltration | Increase | Multiple mouse tumor models | [10] |

| Splenic IFN-γ and TNF-α | Increase | Multiple mouse tumor models | [10] |

| Splenic IL-6 and IL-10 | Decrease | Multiple mouse tumor models | [10] |

| Pro-tumor Macrophage Subtype | Decrease | Multiple mouse tumor models | [10] |

| Anti-tumor Macrophage Subtype | Increase | Multiple mouse tumor models | [10] |

Key Signaling Pathways

The following diagrams illustrate the key signaling pathways hypothesized to be modulated by this compound within the tumor microenvironment.

Caption: Hypothesized dual mechanism of action of this compound in the TME.

Caption: Nitric oxide-mediated modulation of key immune cells within the TME.

Experimental Protocols

To validate the hypothesized effects of this compound on the TME, a series of in vitro and in vivo experiments are proposed.

In Vitro Co-culture Assays

Objective: To assess the direct effects of this compound on the interaction between cancer cells and immune cells.

Methodology:

-

Cell Lines: Human cancer cell lines (e.g., HepG2) and peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., CD8+ T cells, macrophages).

-

Co-culture Setup: Cancer cells are seeded in 24-well plates. After adherence, PBMCs or isolated immune cells are added.

-

Treatment: Co-cultures are treated with varying concentrations of this compound or vehicle control for 24-72 hours.

-

Analysis:

-

Flow Cytometry: To analyze the activation markers (e.g., CD69, CD25) on T cells, and polarization markers (e.g., CD80, CD206) on macrophages.

-

ELISA/Multiplex Assay: To measure the secretion of cytokines (e.g., IFN-γ, TNF-α, IL-10) in the culture supernatant.

-

Cytotoxicity Assay: To determine the killing of cancer cells by immune cells using a lactate dehydrogenase (LDH) or chromium-51 release assay.

-

In Vivo Murine Tumor Models

Objective: To evaluate the in vivo efficacy of this compound and its impact on the TME.

Methodology:

-

Animal Model: Immunocompetent mice (e.g., C57BL/6) are subcutaneously or orthotopically implanted with a syngeneic tumor cell line (e.g., B16F10 melanoma, LLC lung carcinoma).

-

Treatment: Once tumors are established, mice are treated with this compound, vehicle control, or relevant positive controls (e.g., an immune checkpoint inhibitor) via an appropriate route of administration.

-

Tumor Growth Monitoring: Tumor volume is measured regularly.

-

TME Analysis (at study endpoint):

-

Immunohistochemistry (IHC)/Immunofluorescence (IF): Tumors are harvested, sectioned, and stained for immune cell markers (CD4, CD8, F4/80), M1/M2 macrophage markers (iNOS, Arg1), and markers of angiogenesis (CD31).

-

Flow Cytometry: Tumors are dissociated into single-cell suspensions and analyzed for the frequency and phenotype of various immune cell populations.

-

Gene Expression Analysis (qRT-PCR or RNA-seq): To assess the expression of genes related to immune activation, inflammation, and angiogenesis within the tumor.

-

Experimental Workflow Diagram

Caption: A proposed experimental workflow to investigate the TME effects of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a novel dual mechanism of action. While its direct cytotoxic effects are established, its potential to favorably modulate the tumor microenvironment through the combined actions of its harmine derivative and nitric oxide-donating components warrants thorough investigation. The proposed experimental framework will be critical in elucidating its precise effects on immune cell infiltration and function, angiogenesis, and the stromal compartment. Future research should also focus on identifying predictive biomarkers to select patient populations most likely to respond to this innovative agent. A deeper understanding of its interactions within the TME will be instrumental in guiding its clinical development and realizing its full therapeutic potential in oncology.

References

- 1. Synthesis of harmine-nitric oxide donor derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel harmine derivatives for tumor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor Therapy Targeting the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Tumor immune microenvironment (TIME) to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Advances of Nitric Oxide in Cancer and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repurposing nitric oxide donating drugs in cancer therapy through immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Distribution of the Hypothetical Kinase Inhibitor, Anticancer Agent 49

Disclaimer: "Anticancer agent 49" is a hypothetical compound name. The following guide is a representative example constructed for illustrative purposes, based on the established characteristics of small molecule kinase inhibitors used in oncology. The data, protocols, and pathways described herein are plausible representations and should be viewed as a template for a real-world technical whitepaper.

Introduction

This compound is a synthetic small molecule designed as a potent and selective inhibitor of the PI3K/AKT signaling pathway, a cascade frequently deregulated in various human cancers.[1][2] The aberrant activation of this pathway is a key driver of tumorigenesis, promoting cell proliferation, survival, and resistance to therapy.[3][4] The efficacy of a targeted agent like this compound is fundamentally dependent on its ability to cross the plasma membrane, achieve sufficient intracellular concentrations, and localize to its site of action. This document provides a comprehensive technical overview of the cellular uptake, intracellular distribution, and mechanistic action of this compound.

Cellular Uptake and Accumulation